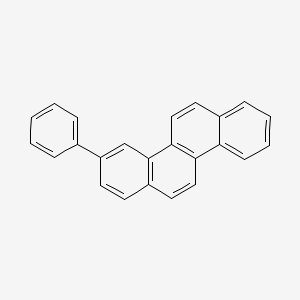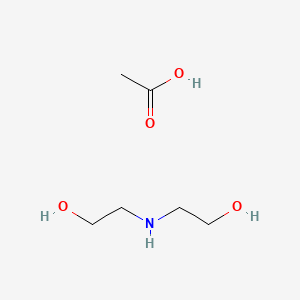![molecular formula C25H22FN5O5 B13096694 [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13096694.png)
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a purine base, a benzoyloxy group, a fluoro group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxolane ring: This can be achieved through a cyclization reaction involving a suitable diol precursor.
Introduction of the fluoro group: This step often involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the purine base: This is typically done through a nucleophilic substitution reaction where the purine base is introduced to the oxolane ring.
Final esterification: The benzoate ester is formed by reacting the intermediate compound with benzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the fluoro group, potentially leading to the formation of a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoate ester and benzoyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Substituted benzoate and benzoyloxy derivatives.
科学的研究の応用
Chemistry
In chemistry, [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base suggests that it could mimic natural nucleotides, making it useful in studies of DNA and RNA synthesis and repair.
Medicine
In medicine, the compound is investigated for its potential antiviral and anticancer properties. The presence of the fluoro group and the purine base suggests that it could inhibit key enzymes involved in viral replication and cancer cell proliferation.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the design of molecules with specific biological activities.
作用機序
The mechanism of action of [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The purine base allows it to bind to nucleotide-binding sites, potentially inhibiting enzymes involved in DNA and RNA synthesis. The fluoro group enhances its binding affinity and specificity, making it a potent inhibitor of viral and cancer cell enzymes.
類似化合物との比較
Similar Compounds
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-chloro-4-methyloxolan-2-yl]methyl benzoate
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl acetate
Uniqueness
The uniqueness of [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate lies in its combination of functional groups. The presence of both a fluoro group and a benzoyloxy group on the oxolane ring, along with the purine base, provides it with unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C25H22FN5O5 |
|---|---|
分子量 |
491.5 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C25H22FN5O5/c1-25(26)19(36-23(33)16-10-6-3-7-11-16)17(12-34-22(32)15-8-4-2-5-9-15)35-24(25)31-14-30-18-20(27)28-13-29-21(18)31/h2-11,13-14,17,19,24H,12H2,1H3,(H2,27,28,29)/t17-,19-,24-,25-/m1/s1 |
InChIキー |
OGHFFVJJKQQNNW-WBAYHMBSSA-N |
異性体SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
正規SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
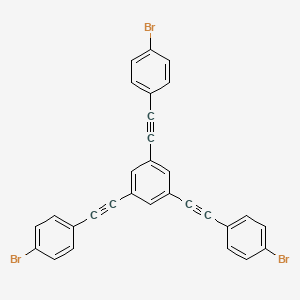
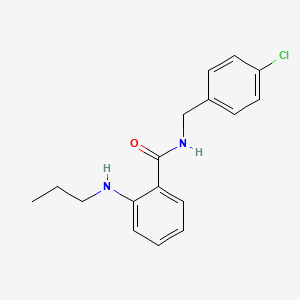

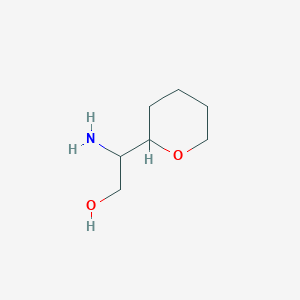

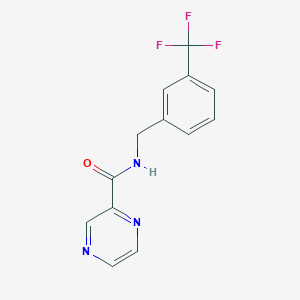
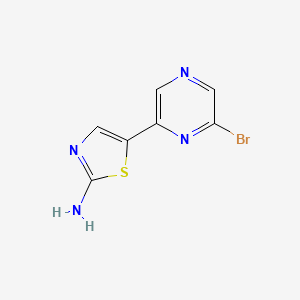
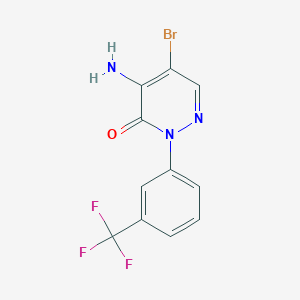
![2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B13096663.png)
![6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B13096666.png)
![4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096670.png)
